

# Application Notes and Protocols for Mdh1-IN-2 in In Vitro Assays

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## Compound of Interest

Compound Name: Mdh1-IN-2

Cat. No.: B12414135

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## Introduction

**Mdh1-IN-2** is a potent and selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1), an enzyme pivotal in cellular metabolism and redox balance. MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents between the cytosol and mitochondria.[1] Dysregulation of MDH1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] **Mdh1-IN-2** exerts its effects by inhibiting the enzymatic activity of MDH1, leading to a reduction in ROS generation and the induction of ferroptosis, a form of iron-dependent programmed cell death.[3] These application notes provide recommended concentrations and detailed protocols for the use of **Mdh1-IN-2** in a range of in vitro assays.

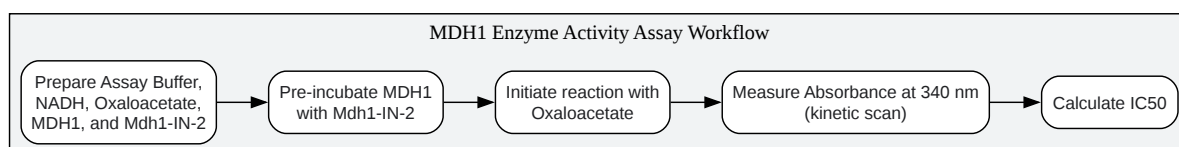
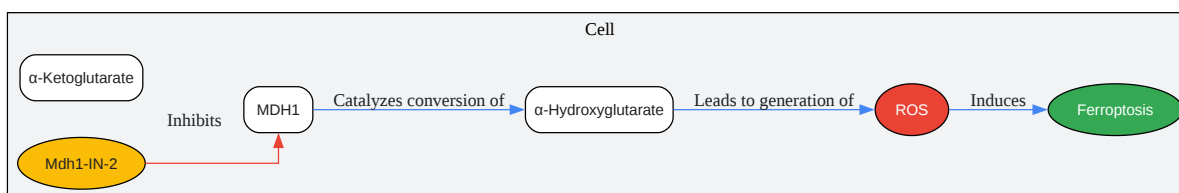
## Data Presentation

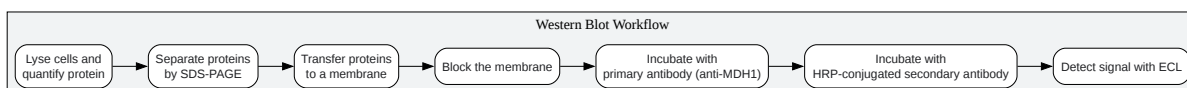
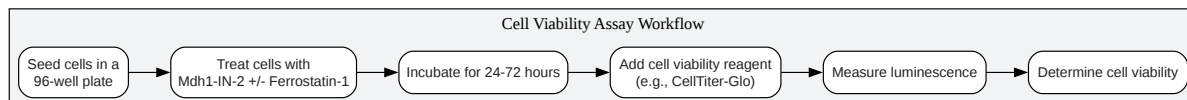
The following table summarizes the key quantitative data for **Mdh1-IN-2** in various in vitro applications.

| Parameter               | Value         | Assay Type            | Cell Line/System       | Reference |
|-------------------------|---------------|-----------------------|------------------------|-----------|
| IC50 (MDH1)             | 2.27 $\mu$ M  | Enzyme Activity Assay | Recombinant Human MDH1 | [3]       |
| IC50 (MDH2)             | 27.47 $\mu$ M | Enzyme Activity Assay | Recombinant Human MDH2 | [3]       |
| Effective Concentration | 10 $\mu$ M    | ROS Production Assay  | OCI-LY1, OCI-LY10      | [3]       |

## Signaling Pathway

**Mdh1-IN-2** inhibits MDH1, a central enzyme in cellular metabolism. This inhibition disrupts the conversion of  $\alpha$ -ketoglutarate to  $\alpha$ -hydroxyglutarate, leading to a decrease in the production of reactive oxygen species (ROS). The reduction in ROS ultimately contributes to the induction of ferroptosis, a specific form of iron-dependent cell death.





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## References

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